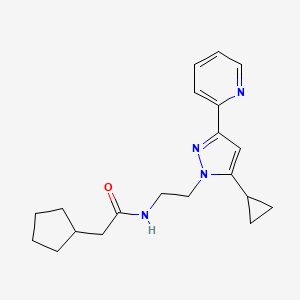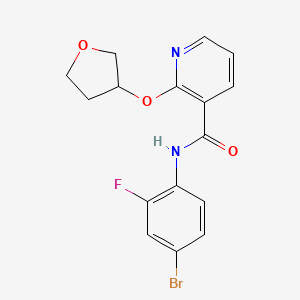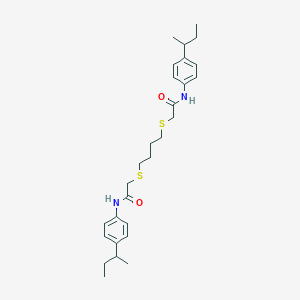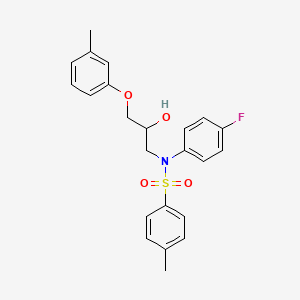
N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide and related compounds involves multiple steps, including bromination, sulfonation, and the use of electrophilic fluorinating reagents. For example, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been introduced as a novel electrophilic fluorinating agent, offering improvements in enantioselectivity for certain reactions compared to its analogs (Yasui et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through crystallographic methods. For instance, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide reveal significant insights into their supramolecular architecture, which is influenced by intermolecular interactions such as C—H⋯πaryl and C—H⋯O hydrogen bonds (Rodrigues et al., 2015).
Chemical Reactions and Properties
The reactivity of N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide and related sulfonamides is influenced by the presence of the fluorine atom, which can enhance selectivity and potency in certain chemical reactions. For example, the introduction of a fluorine atom in sulfonamide compounds has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity, leading to the identification of potent inhibitors (Hashimoto et al., 2002).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including those related to N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide, can be studied through various spectroscopic and computational methods. Detailed investigations on crystal structure, vibrational frequencies, and intermolecular interactions contribute to a better understanding of their physical characteristics (Murugavel et al., 2016).
Chemical Properties Analysis
The chemical properties of sulfonamides are significantly influenced by their molecular structure. Studies involving quantum-chemical calculations and experimental investigations provide insights into the stability, reactivity, and interaction energies of these compounds. For example, copper-catalyzed radical N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant reveals the compound's potential in facilitating novel chemical transformations (Yi et al., 2020).
Scientific Research Applications
Selective Inhibition of Cyclooxygenase-2 (COX-2)
Research into sulfonamide derivatives has led to the identification of compounds with selective inhibition of COX-2, an enzyme involved in inflammation and pain. The introduction of a fluorine atom in such compounds has been found to preserve COX-2 potency while increasing COX-1/COX-2 selectivity. This has resulted in the development of potent, highly selective, and orally active COX-2 inhibitors for the potential treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Chemical Synthesis and Structural Analysis
The compound's derivatives have been synthesized and evaluated for their chemical structures and interactions. Studies include the crystal structures of sulfonamide derivatives, revealing how molecular architecture influences material properties and interactions. For instance, the supramolecular architecture of one derivative is controlled by specific interactions forming a two-dimensional architecture, showcasing the impact of molecular design on compound behavior (Rodrigues et al., 2015).
Enantioselective Fluorination
Sulfonamide derivatives have been used in enantioselective fluorination, improving the enantioselectivity of products. This application is critical in the synthesis of chiral compounds, which are important in the development of drugs and other bioactive molecules. The use of novel electrophilic fluorinating reagents based on sulfonamide structures demonstrates the versatility of these compounds in synthetic chemistry (Yasui et al., 2011).
Novel Synthesis Approaches
Research has also explored novel approaches to the synthesis of sulfonamide derivatives, including the use of copper-catalyzed reactions and fluorinating agents. These methods aim to improve efficiency, yield, and selectivity in the production of sulfonamides and their derivatives for various applications, from pharmaceuticals to materials science (Yi et al., 2020).
Computational and Spectroscopic Studies
Computational and spectroscopic studies on sulfonamide molecules provide insights into their structural, electronic, and interaction properties. These studies facilitate the understanding of how sulfonamides interact with biological targets, their stability, and their reactivity, which are crucial for designing compounds with desired biological activities (Murthy et al., 2018).
properties
IUPAC Name |
N-(4-fluorophenyl)-N-[2-hydroxy-3-(3-methylphenoxy)propyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO4S/c1-17-6-12-23(13-7-17)30(27,28)25(20-10-8-19(24)9-11-20)15-21(26)16-29-22-5-3-4-18(2)14-22/h3-14,21,26H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZXSRKXUXLWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=CC=CC(=C2)C)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2488821.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)


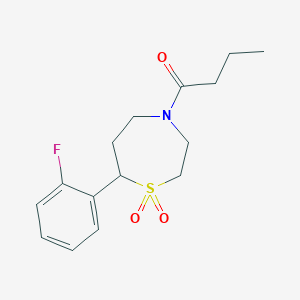
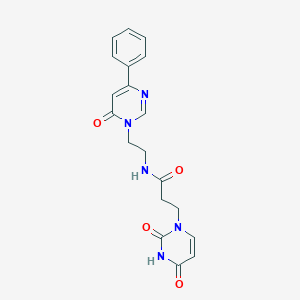
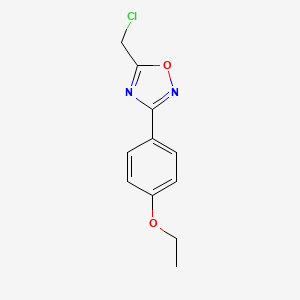
![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)
